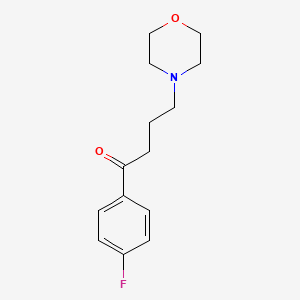

4'-Fluoro-4-(morpholino)butyrophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-morpholin-4-ylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2/c15-13-5-3-12(4-6-13)14(17)2-1-7-16-8-10-18-11-9-16/h3-6H,1-2,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJFBTBPFKSJAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958977 | |

| Record name | 1-(4-Fluorophenyl)-4-(morpholin-4-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3800-15-5 | |

| Record name | Butyrophenone, 4'-fluoro-4-(morpholino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003800155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-4-(morpholin-4-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 4 Morpholino Butyrophenone and Analogous Structures

Established Synthetic Pathways for Butyrophenone (B1668137) Scaffolds

The construction of the butyrophenone framework, a central component of many pharmaceutical compounds, typically relies on classical organic reactions that form carbon-carbon bonds with aromatic rings. wikipedia.org These methods are valued for their reliability and scalability in producing the foundational ketone structure.

Friedel-Crafts Acylation Approaches in Fluorobutyrophenone (B13424257) Synthesis

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry and a primary method for producing aryl ketones, including the fluorobutyrophenone scaffold. nih.govwikipedia.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.com

In the context of 4'-fluorobutyrophenone (B1266102) synthesis, the process typically begins with fluorobenzene (B45895) as the aromatic substrate. This starting material already contains the required fluorine atom at the desired para position. The acylating agent is commonly 4-chlorobutyryl chloride, which provides the four-carbon chain with a reactive handle for subsequent modifications. Aluminum chloride (AlCl₃) is a frequently used Lewis acid catalyst that activates the acyl chloride, facilitating the attack by the electron-rich fluorobenzene ring. sigmaaldrich.com The reaction generates an acylium ion, a potent electrophile, which then substitutes onto the aromatic ring, primarily at the para position due to the ortho, para-directing effect of the fluorine atom. mdpi.com The resulting product is 4-chloro-4'-fluorobutyrophenone, a key intermediate. chemicalbook.comganeshremedies.combloomtechz.com

Table 1: Key Components in Friedel-Crafts Acylation for 4-Chloro-4'-fluorobutyrophenone

| Component | Role | Common Example |

| Aromatic Substrate | Provides the fluorinated phenyl ring | Fluorobenzene |

| Acylating Agent | Provides the butyryl chain and a leaving group | 4-Chlorobutyryl chloride |

| Catalyst | Activates the acylating agent | Aluminum chloride (AlCl₃) |

| Product | Key intermediate for further synthesis | 4-Chloro-4'-fluorobutyrophenone |

The reaction deactivates the aromatic ring to further substitution, which advantageously leads to monoacylated products. organic-chemistry.org This selectivity is a significant benefit of Friedel-Crafts acylation over the corresponding alkylation, which can be prone to polysubstitution. wikipedia.org

Halogenation and Subsequent Amination Routes in Butyrophenone Derivatization

Once the fluorobutyrophenone core is established, the next critical step is the introduction of the amino group. A common and effective strategy involves a two-step sequence: halogenation of the butyryl side chain followed by nucleophilic substitution with an amine.

As described in the Friedel-Crafts section, using an acylating agent like 4-chlorobutyryl chloride conveniently installs a halogen (chlorine) at the terminal (4-position) of the side chain during the initial acylation step. bloomtechz.com This produces the intermediate 4-chloro-4'-fluorobutyrophenone. chemicalbook.com This chloro-substituted butyrophenone is a versatile precursor for a wide array of derivatives. ganeshremedies.com

The subsequent amination step involves the reaction of this chlorinated intermediate with the desired amine. For the synthesis of 4'-Fluoro-4-(morpholino)butyrophenone, morpholine (B109124) is used as the nucleophile. The nitrogen atom of the morpholine ring attacks the carbon atom bearing the chlorine, displacing the chloride ion in a classic SN2 (nucleophilic substitution) reaction. nih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed, driving the reaction to completion. This alkylation of morpholine with the halogenated butyrophenone effectively couples the two key fragments of the target molecule. nih.gov

Strategies for Incorporating the 4'-Fluoro Moiety

The introduction of a fluorine atom onto the aromatic ring is a critical design element. The most direct and common strategy is to begin the synthesis with a commercially available, pre-fluorinated starting material. As outlined in the Friedel-Crafts acylation section (2.1.1), using fluorobenzene as the substrate ensures the 4'-fluoro moiety is present from the very beginning of the synthetic sequence.

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed to introduce fluorine at a later stage, although this is less common for this specific compound. This method requires a precursor with a suitable leaving group, such as a nitro group, positioned on the aromatic ring. The nitro group strongly activates the ring towards nucleophilic attack. The precursor could be reacted with a fluoride (B91410) salt, such as cesium fluoride (CsF), to replace the nitro group with a fluorine atom. nih.gov

Approaches for Introducing the Morpholine Substituent onto Butyrophenone Derivatives

The morpholine ring is a common heterocycle in pharmaceutical products. chemrxiv.org Its incorporation into the butyrophenone structure is almost universally achieved via nucleophilic substitution, as detailed in section 2.1.2. The key precursor, 4-chloro-4'-fluorobutyrophenone, possesses an electrophilic carbon at the end of the butyryl chain, which is susceptible to attack by the nucleophilic nitrogen of morpholine. bloomtechz.com

General methods for the N-alkylation of morpholine are well-established. google.com The reaction involves mixing the halogenated hydrocarbon (in this case, 4-chloro-4'-fluorobutyrophenone) with morpholine. google.com The efficiency of the reaction can be enhanced by using a non-polar solvent and a base to scavenge the acid byproduct. This direct alkylation is a robust and high-yielding method for forming the crucial carbon-nitrogen bond that finalizes the synthesis of 4'-Fluoro-4-(morpholino)butyrophenone. Other synthetic routes to morpholine-containing compounds often involve the initial synthesis of the morpholine ring itself from precursors like 1,2-amino alcohols, but for this specific target molecule, direct alkylation is the preferred and more convergent approach. nih.govresearchgate.net

Novel Synthetic Approaches for Analogues and Research Probes

Beyond the standard synthesis of the parent compound, specialized methodologies are required to create analogues for research, particularly for applications in medical imaging.

Radiochemical Synthesis of Fluorine-18 Labeled Butyrophenones for Research Applications

Positron Emission Tomography (PET) is a powerful imaging technique that requires molecules labeled with positron-emitting radionuclides. nih.gov Fluorine-18 (¹⁸F) is an ideal radionuclide for PET due to its convenient half-life (109.8 minutes) and low positron energy, which allows for high-resolution images. helsinki.fiutupub.fi The synthesis of ¹⁸F-labeled butyrophenones, including analogues of 4'-Fluoro-4-(morpholino)butyrophenone, is a key area of radiopharmaceutical research.

The challenge in radiosynthesis is to incorporate the short-lived ¹⁸F isotope rapidly and efficiently in the final steps of the synthesis. nih.gov Two main strategies are used:

Nucleophilic Fluorination: This is the more common method for ¹⁸F-labeling. It involves producing high specific activity [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction. nih.gov This [¹⁸F]fluoride ion is then used as a nucleophile to displace a good leaving group (e.g., tosylate, mesylate, or nitro group) on a precursor molecule. For labeling the aromatic ring of a butyrophenone, a precursor with a leaving group at the 4-position would be required. The reaction is typically carried out in an anhydrous, polar aprotic solvent with the aid of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) to enhance the nucleophilicity of the fluoride ion. nih.gov

Electrophilic Fluorination: This method uses electrophilic fluorinating agents like [¹⁸F]F₂ or [¹⁸F]Selectfluor bis(triflate). nih.govutupub.fi Electrophilic fluorination is useful for labeling electron-rich aromatic rings. utupub.fi However, this approach often results in lower specific activity because carrier ¹⁹F₂ gas is required for its production. nih.govresearchgate.net

The development of automated synthesis modules is crucial for the reliable and safe production of these radiotracers for clinical and research use. helsinki.fi These ¹⁸F-labeled butyrophenone probes enable researchers to visualize and quantify their target receptors or transporters in vivo, providing invaluable data in neuroscience and drug development.

Nucleophilic Aromatic Substitution Reactions for ¹⁸F-Labeling

The introduction of the positron-emitting radionuclide ¹⁸F is most commonly achieved through nucleophilic aromatic substitution (SₙAr) reactions. This method is favored for producing radiopharmaceuticals for PET studies. oup.comoup.com The reaction involves the displacement of a leaving group on an aromatic ring by the [¹⁸F]fluoride ion. For butyrophenone-based structures, this typically requires a precursor molecule with an activated aromatic ring.

The aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. uchicago.edu Common leaving groups employed in the synthesis of ¹⁸F-labeled butyrophenones include nitro (-NO₂) groups and trialkylammonium salts (e.g., -N(CH₃)₃⁺). oup.comiaea.org

The general scheme for an SₙAr reaction for ¹⁸F-labeling is as follows:

Precursor-Ar-LG + [¹⁸F]F⁻ → [¹⁸F]Ar-Precursor + LG⁻

Where:

Precursor-Ar-LG is the precursor molecule containing the butyrophenone pharmacophore and a leaving group (LG) on the aromatic ring.

[¹⁸F]F⁻ is the fluoride-18 anion.

[¹⁸F]Ar-Precursor is the resulting ¹⁸F-labeled compound.

LG⁻ is the displaced leaving group.

The efficiency of this reaction is influenced by several factors, including the nature of the leaving group, the electron-withdrawing strength of the activating group, the solvent, temperature, and the presence of a phase-transfer catalyst like Kryptofix 222 (K₂₂₂) to enhance the nucleophilicity of the [¹⁸F]fluoride. uchicago.edu

Precursor Chemistry and Optimization in Radioligand Synthesis

The design and synthesis of the precursor molecule are paramount for a successful radiolabeling reaction. For ¹⁸F-labeled butyrophenones, two main types of precursors have been extensively studied: nitro-substituted and trimethylanilinium-substituted butyrophenones.

Nitro-substituted Precursors:

Nitro groups are effective activating groups for nucleophilic aromatic substitution. For example, a 4-nitro-substituted butyrophenone derivative can serve as a precursor for the synthesis of [¹⁸F]haloperidol and [¹⁸F]spiperone. oup.comoup.com The ¹⁸F-labeling is achieved by displacing the nitro group with [¹⁸F]fluoride at elevated temperatures. While effective, this method can sometimes lead to lower radiochemical yields and the formation of byproducts, necessitating careful purification. oup.com

Trimethylanilinium-substituted Precursors:

An alternative and often more efficient precursor utilizes a trimethylanilinium trifluoromethanesulfonate (B1224126) (triflate) salt as the leaving group. iaea.org This precursor has been shown to provide higher product yields and a cleaner reaction mixture compared to its nitro counterpart. iaea.org The ionic nature of the trimethylanilinium precursor is also advantageous as it can lead to a final radiopharmaceutical product with a higher effective specific activity. iaea.org

Optimization of the radiosynthesis involves fine-tuning various reaction parameters to maximize the radiochemical yield (RCY) and minimize the synthesis time. Key parameters that are often optimized include:

Precursor Amount: Using the minimal amount of precursor necessary can help to increase the specific activity of the final product. nih.gov

Reaction Temperature: The temperature is a critical factor, with optimal temperatures varying depending on the precursor and solvent system. nih.gov

Base: The choice and concentration of the base (e.g., K₂CO₃, Bu₄NOH) can significantly impact the labeling efficiency. nih.gov

Solvent: Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (MeCN) are commonly used to solvate the [¹⁸F]fluoride complex.

Purification: Efficient purification methods, often involving high-performance liquid chromatography (HPLC), are crucial to ensure the high chemical and radiochemical purity of the final product. oup.com

| Parameter | Nitro-Precursor | Trimethylanilinium-Precursor |

| Leaving Group | -NO₂ | -N(CH₃)₃⁺ OTf⁻ |

| Typical Yield | 52-59% | 67.4% |

| Reaction Mixture | Can be less clean | Generally cleaner |

| Specific Activity | Potentially lower | Potentially higher |

Chemo-Enzymatic Synthesis Considerations for Specific Stereoisomers

For butyrophenone analogs that possess chiral centers, the synthesis of specific stereoisomers is often necessary, as different enantiomers or diastereomers can exhibit distinct pharmacological properties. Chemo-enzymatic methods offer a powerful approach to achieve high enantioselectivity in the synthesis of such chiral molecules.

A common strategy involves the use of enzymes, particularly lipases, to perform kinetic resolutions of racemic intermediates. nih.govalmacgroup.comunits.it In a kinetic resolution, the enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

For a chiral precursor to 4'-fluoro-4-(morpholino)butyrophenone, such as a chiral alcohol, a lipase (B570770) can be used to selectively acylate one enantiomer, producing an ester and leaving the unreacted enantiomer of the alcohol. These two compounds, having different functional groups, can then be separated.

Example of a Lipase-Catalyzed Kinetic Resolution:

A racemic alcohol precursor, (R/S)-Alcohol, can be reacted with an acyl donor in the presence of a lipase. The lipase will selectively catalyze the acylation of one enantiomer, for instance, the (R)-enantiomer:

(R/S)-Alcohol + Acyl Donor --(Lipase)--> (R)-Ester + (S)-Alcohol

The resulting mixture contains the (R)-ester and the unreacted (S)-alcohol, which can then be separated chromatographically. The desired enantiomer can then be carried forward in the synthesis.

The efficiency and selectivity of the enzymatic resolution are dependent on several factors:

Enzyme Choice: Different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) exhibit varying selectivity for different substrates. mdpi.com Screening a variety of lipases is often necessary to find the optimal enzyme for a particular resolution. nih.gov

Solvent: The choice of organic solvent can significantly impact enzyme activity and enantioselectivity. nih.gov

Acyl Donor: For acylation reactions, the nature of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) can influence the reaction rate and selectivity.

Temperature: Temperature affects the rate of the enzymatic reaction and can also influence its enantioselectivity.

Preclinical Pharmacological Characterization of 4 Fluoro 4 Morpholino Butyrophenone Derivatives

Receptor Binding Affinity and Selectivity Profiling in In Vitro Systems

In vitro receptor binding assays are fundamental to understanding the pharmacological profile of 4'-Fluoro-4-(morpholino)butyrophenone derivatives. These assays quantify the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity. By screening these derivatives against a panel of CNS receptors, a comprehensive affinity and selectivity profile can be constructed.

The therapeutic effectiveness of many antipsychotic agents has been linked to their ability to bind to dopamine (B1211576) D2 receptors. johnshopkins.edu Butyrophenone (B1668137) derivatives are well-known for their potent dopamine antagonist activity. ontosight.ai Research into new derivatives often seeks to modulate this D2 affinity to an optimal range (e.g., 30 nM < Ki < 150 nM) to achieve therapeutic effects while potentially minimizing extrapyramidal side effects associated with excessively high affinity. nih.gov

Studies on compounds structurally related to the butyrophenone class demonstrate varying affinities across dopamine receptor subtypes. For instance, the archetypal butyrophenone, haloperidol (B65202), exhibits a very high affinity for the D2 receptor. nih.gov However, the affinity for other subtypes like D4 does not consistently distinguish between different classes of antipsychotic drugs. northwestern.edu For example, while some atypical antipsychotics have D4 affinities under 20 nM, many have much lower affinities (Ki > 100 nM). northwestern.edu The design of novel 4'-Fluoro-4-(morpholino)butyrophenone derivatives often involves modifying parts of the molecule, such as the piperidine (B6355638) and aryl moieties, to fine-tune the binding affinity for D2 and other dopamine receptors. nih.gov

Table 1: Dopamine Receptor Binding Affinities of Selected Butyrophenone Derivatives

| Compound | D2 (Ki, nM) | D4 (Ki, nM) |

|---|---|---|

| Haloperidol | 0.89 | - |

| FMPD | 6.3 | - |

| Compound 16* | 37 | - |

*Compound 16 is a haloperidol analog where the 4-chloro atom is removed. nih.gov

Interaction with serotonin (B10506) receptors, particularly the 5-HT2A subtype, is a hallmark of many atypical antipsychotic drugs. A high ratio of 5-HT2A to D2 receptor affinity is often considered a key feature of atypicality, contributing to improved efficacy against negative symptoms and a lower risk of motor side effects. Consequently, the characterization of 4'-Fluoro-4-(morpholino)butyrophenone derivatives includes extensive evaluation of their 5-HT2A binding.

For example, the potential antipsychotic FMPD displays high affinity for 5-HT2A receptors (Ki = 7.3 nM), comparable to its D2 affinity. doi.orgresearchgate.net Similarly, research on conformationally constrained butyrophenones has identified derivatives with high selectivity for 5-HT2A receptors. nih.gov The differential actions of antagonists at these receptors suggest that the 5-HT2A receptor is involved in specific behavioral responses that can be modulated by these compounds. nih.gov The down-regulation of cortical 5-HT2A receptors following chronic administration is another area of investigation, as it may contribute to the therapeutic action of these drugs. researchgate.net

Table 2: Serotonin Receptor Binding Affinities of Selected Butyrophenone-Related Compounds

| Compound | 5-HT2A (Ki, nM) | 5-HT1A (Ki, nM) |

|---|---|---|

| Haloperidol | - | - |

| FMPD | 7.3 | - |

| Compound 17* | - | 19.8 |

*Compound 17 is a haloperidol analog where the 4'-fluoro atom is removed while retaining the 4-chloro atom. nih.gov

Binding to off-target receptors such as histamine (B1213489) H1 and muscarinic M1 receptors is associated with undesirable side effects. Antagonism of H1 receptors is linked to sedation and weight gain, while blockade of muscarinic cholinergic receptors can lead to anticholinergic effects like dry mouth, blurred vision, and cognitive impairment. doi.orgnih.govnih.gov

Therefore, a crucial part of the preclinical profiling of 4'-Fluoro-4-(morpholino)butyrophenone derivatives is to assess their affinity for these receptors, with the goal of minimizing it. For instance, the compound FMPD was specifically designed to have a lower affinity for H1 receptors (Ki = 30 nM) compared to other atypical antipsychotics like olanzapine (B1677200), potentially reducing the risk of weight gain. doi.orgresearchgate.net Similarly, assessing binding to muscarinic receptor subtypes is important, as different antipsychotics show a wide range of affinities for these receptors. nih.govresearchgate.net

Table 3: Histamine H1 Receptor Binding Affinities

| Compound | H1 (Ki, nM) |

|---|

Research has shown that various sigma receptor ligands can exhibit potent antiprion and antiviral properties. nih.govmdpi.com The investigation of 4'-Fluoro-4-(morpholino)butyrophenone derivatives for their affinity at sigma receptors is an important aspect of their characterization. This helps to understand potential novel therapeutic applications beyond psychosis and to anticipate the full spectrum of their biological activities.

Table 4: Sigma Receptor Binding Affinities

| Compound | σ1 (Ki, nM) |

|---|

In Vitro Functional Assays of Receptor Activity

Beyond determining binding affinity, it is essential to characterize the functional activity of 4'-Fluoro-4-(morpholino)butyrophenone derivatives at their target receptors. In vitro functional assays determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), a partial agonist, or an inverse agonist.

These assays are typically conducted in cell lines expressing the specific receptor of interest. For G-protein coupled receptors like dopamine and serotonin receptors, functional activity can be measured through second messenger assays (e.g., cAMP accumulation or calcium mobilization) or by assessing downstream signaling events like protein phosphorylation. For example, a derivative's potential as a D2 antagonist would be confirmed by its ability to block the effects of a known dopamine agonist in such a system. doi.org Similarly, functional assays are used to confirm antagonist activity at 5-HT2A and H1 receptors. doi.org This functional characterization is vital for interpreting the binding affinity data and predicting the in vivo pharmacological effects of the compounds.

Agonist and Antagonist Functional Characterization

The functional activity of 4'-fluoro-4-(morpholino)butyrophenone derivatives is primarily defined by their antagonist properties at dopamine and serotonin receptors, which are key targets in neuropsychopharmacology.

Butyrophenone derivatives have been extensively investigated for their affinity towards various neurotransmitter receptors. nih.gov The therapeutic efficacy of many antipsychotic agents is attributed to their potent antagonism of the dopamine D2 receptor. johnshopkins.edu In addition to D2 antagonism, modulation of serotonin receptors, particularly the 5-HT2A subtype, is a hallmark of atypical antipsychotic drugs, contributing to a broader spectrum of efficacy and a potentially more favorable side effect profile. nih.gov

Research into novel butyrophenone analogs has focused on achieving a multi-receptor binding profile, aiming for moderate affinity at the D2 receptor, high affinity at the 5-HT1A and 5-HT2A receptors, and low affinity for receptors associated with undesirable side effects, such as the 5-HT2C and histamine H1 receptors. nih.gov For instance, a diazepane analog of haloperidol, which shares the 4'-fluorobutyrophenone (B1266102) core, demonstrated a complex binding profile with significant affinity for multiple dopamine and serotonin receptor subtypes. nih.gov

The specific functional activity—whether a compound acts as a full antagonist, a partial agonist, or an inverse agonist—is determined through in vitro cellular assays that measure the downstream signaling consequences of receptor binding. For example, a compound's ability to block agonist-induced signaling cascades confirms its antagonist properties. While specific data for 4'-fluoro-4-(morpholino)butyrophenone is not extensively detailed in publicly available literature, the pharmacological profile of structurally related compounds suggests potent antagonist activity at D2 and 5-HT2A receptors. nih.govnih.gov

The table below summarizes the receptor binding affinities (Ki, in nM) for a representative set of butyrophenone derivatives at key dopamine and serotonin receptors, illustrating the common pharmacological space these compounds occupy.

| Compound | D2 Ki (nM) | D4 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |

| Haloperidol | 0.89 | - | - | - | nih.gov |

| ITI-007 | 32 | - | - | 0.5 | nih.gov |

| Compound 13 | 55.4 | 12.8 | 6.5 | 1.8 | nih.gov |

| Compound 16 | 37 | - | 19.8 | - | nih.gov |

This table is for illustrative purposes and includes data from various butyrophenone derivatives to show the general binding profile of this chemical class.

Receptor Occupancy Studies in Preclinical Models

Receptor occupancy (RO) studies are crucial in preclinical drug development to establish the relationship between the administered dose of a compound and the extent to which it binds to its target receptors in the living brain. meliordiscovery.com This information helps to bridge the gap between in vitro binding affinity and in vivo pharmacological effects. nih.gov

The methodology for in vivo RO studies typically involves administering the test compound to a preclinical model, such as a rat or mouse, followed by the administration of a radiolabeled ligand (a "tracer") that has a high affinity for the target receptor. nih.gov The amount of tracer binding in the brain is then quantified, and a reduction in tracer binding in the presence of the test compound indicates receptor occupancy by the test drug. nih.gov By using different doses of the test compound, a dose-occupancy curve can be generated. meliordiscovery.com

For example, in vivo receptor occupancy studies with the atypical antipsychotic olanzapine have demonstrated its high potency in occupying 5-HT2A receptors, followed by D2 and D3 receptors, at doses that are relevant for its pharmacological effects. nih.gov Such studies are vital for predicting a therapeutically effective dose range in humans and for understanding the molecular basis of a drug's in vivo activity. nih.gov

In Vivo Pharmacological Effects in Animal Models (Research Paradigms)

The in vitro receptor binding and functional activity of 4'-fluoro-4-(morpholino)butyrophenone derivatives translate into a range of observable effects in animal models. These models are designed to assess the potential therapeutic efficacy and neurobiological impact of the compounds.

Modulation of Spontaneous Locomotor Activity

Spontaneous locomotor activity in rodents is a fundamental behavioral measure that is sensitive to modulation by centrally acting drugs, particularly those affecting the dopamine system. nih.gov Dopamine agonists, such as apomorphine, typically increase locomotor activity, while dopamine antagonists, including many butyrophenones, tend to decrease it. northwestern.edu

For instance, melperone (B1203284), a butyrophenone derivative with a similar structure to 4'-fluoro-4-(morpholino)butyrophenone, has been shown to cause a prominent inhibition of spontaneous activity in mice and rats. This sedative effect is consistent with its dopamine receptor blocking properties.

Assessment of Apomorphine Antagonism

Apomorphine is a non-selective dopamine receptor agonist that induces a range of behaviors in rodents, including stereotyped behaviors such as sniffing, licking, and gnawing. northwestern.edunih.gov The ability of a test compound to block these apomorphine-induced behaviors is a classic in vivo assay for dopamine D2 receptor antagonism and is predictive of antipsychotic-like activity. nih.gov

Preclinical studies with various butyrophenone derivatives have demonstrated their efficacy in antagonizing apomorphine-induced stereotypy. For example, the butyrophenone analog, Compound 13, was shown to block apomorphine-induced stereotypy in a dose-dependent manner, providing in vivo evidence of its D2 receptor antagonist capacity. nih.gov The potency of a compound in this assay often correlates with its affinity for the D2 receptor. nih.gov

While melperone was noted to have less pronounced apomorphine-antagonistic properties compared to its sedative effects, this paradigm remains a cornerstone for characterizing the in vivo dopamine-blocking action of new butyrophenone derivatives.

Influence on Sleep-Wake Cycles and Electroencephalography (EEG) Patterns

Given the role of dopamine and serotonin in the regulation of sleep and wakefulness, compounds that modulate these neurotransmitter systems can significantly impact sleep architecture. Electroencephalography (EEG) is used in preclinical models to objectively measure changes in sleep-wake states (wakefulness, slow-wave sleep, REM sleep) and the underlying brain electrical activity. nih.gov

Pharmacological investigations of melperone in rats revealed distinct alterations in the sleep cycle. It was found to decrease the time spent in wakefulness and increase the duration of slow-wave sleep. A moderate reduction in rapid eye movement (REM) sleep was also observed. Analysis of the cortical EEG showed that melperone caused a shift in the dominant frequency from theta rhythms to delta rhythms, along with an increase in power. These effects are indicative of the sedative and sleep-inducing properties of the compound.

These findings in a closely related butyrophenone suggest that 4'-fluoro-4-(morpholino)butyrophenone derivatives would likely exert a significant influence on sleep-wake patterns and EEG profiles, consistent with their neuropharmacological mechanism of action.

Behavioral Phenotyping in Central Nervous System Research

Behavioral phenotyping involves a battery of tests to characterize the effects of a compound on various aspects of an animal's behavior, including motor function, cognition, and emotionality. For compounds like 4'-fluoro-4-(morpholino)butyrophenone derivatives with predicted antipsychotic properties, several behavioral paradigms are particularly relevant.

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in some psychiatric disorders like schizophrenia. The ability of a compound to reverse a disruption in PPI (e.g., induced by a dopamine agonist) is considered a preclinical indicator of antipsychotic potential.

Conditioned Avoidance Response (CAR): This test assesses a compound's ability to selectively suppress a learned avoidance behavior without producing generalized motor impairment. It has been a classic screening test for antipsychotic drugs.

Novel Object Recognition (NOR): The NOR test is used to evaluate cognitive function, specifically recognition memory. This is relevant for assessing the potential of a compound to address the cognitive deficits associated with certain CNS disorders.

The specific profile of a 4'-fluoro-4-(morpholino)butyrophenone derivative across these and other behavioral tests would provide a comprehensive understanding of its potential therapeutic applications in CNS research, distinguishing it from other compounds based on its unique behavioral signature.

Molecular Mechanisms and Target Engagement of Fluorinated Butyrophenone Derivatives

Elucidation of Ligand-Receptor Interaction Dynamics

There is no specific binding affinity data (e.g., Ki or IC50 values) available in the public domain for 4'-Fluoro-4-(morpholino)butyrophenone at any receptor. For related fluorinated butyrophenones, binding affinities have been determined for a variety of CNS targets. For example, a diazepane analog of haloperidol (B65202), which shares the 1-(4-fluorophenyl)butan-1-one core, was found to have moderate to high affinity for D2, D4, 5-HT1A, and 5-HT2A receptors. nih.gov It is plausible that 4'-Fluoro-4-(morpholino)butyrophenone also interacts with these receptors, but without experimental data, its specific affinity and selectivity profile remain unknown. Sigma receptors (σ1 and σ2) are also common targets for butyrophenone (B1668137) derivatives, but again, no binding data exists for this specific molecule. sigmaaldrich.com

Characterization of Signal Transduction Pathway Modulation

The modulation of signal transduction pathways is a direct consequence of receptor binding. As potent antagonists of the D2 receptor, butyrophenones like haloperidol are known to inhibit the agonist-induced signaling cascade, which involves the inhibition of adenylate cyclase and a series of downstream second messenger systems. nih.gov If 4'-Fluoro-4-(morpholino)butyrophenone acts as a D2 antagonist, it would be expected to produce similar effects. However, without confirmed receptor binding targets, the specific pathways it modulates cannot be characterized.

Analysis of Conformational Dynamics in Receptor Binding

Advanced techniques such as X-ray crystallography and molecular modeling have been used to study the binding of some butyrophenone analogues to their receptors. nih.gov These studies provide insights into the specific amino acid interactions and the conformational changes in both the ligand and the receptor upon binding. Such an analysis for 4'-Fluoro-4-(morpholino)butyrophenone is not available in published literature.

Identification of Allosteric Modulation Mechanisms

Allosteric modulation, where a ligand binds to a secondary site on a receptor to modify the effects of the primary (orthosteric) ligand, is a sophisticated mechanism of drug action. There is no evidence in the available literature to suggest that 4'-Fluoro-4-(morpholino)butyrophenone functions as an allosteric modulator at any known receptor. Typically, butyrophenones are characterized as competitive, orthosteric antagonists at dopamine (B1211576) receptors.

Structure Activity Relationships Sar and Rational Ligand Design for Butyrophenone Compounds

Impact of Fluoro Substitution on Pharmacological Activity and Receptor Selectivity

The presence of a fluorine atom, particularly at the para-position (4'-position) of the phenyl ring, is a hallmark of many potent butyrophenone-based ligands. This substitution is not arbitrary; it leverages fluorine's unique properties to enhance pharmacological activity.

Fluorine is the most electronegative element, and its substitution for hydrogen on an aromatic ring has profound effects on the molecule's electronic properties. sci-hub.box This strong electron-withdrawing nature can alter the molecule's interaction with receptor targets. sci-hub.boxdrughunter.com For instance, in simulations of butyrophenone (B1668137) derivatives like spiperone (B1681076) binding to the dopamine (B1211576) D2 receptor, the 4'-fluoro group has been observed to occupy specific sub-pockets within the binding site. elifesciences.org While the van der Waals radius of fluorine (1.35 Å) is only slightly larger than that of hydrogen (1.2 Å), allowing it to act as a steric mimic, its electronic influence is significantly different. u-tokyo.ac.jpnih.gov

The substitution of hydrogen with fluorine can also impact a compound's metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to improved bioavailability and a longer duration of action. Furthermore, fluorine substitution can lower the pKa of nearby functional groups, which can influence a compound's ionization state, membrane permeability, and binding characteristics. sci-hub.boxresearchgate.net The strategic placement of fluorine can therefore be used to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. mdpi.com

Role of the Morpholine (B109124) Moiety in Receptor Binding and Functional Efficacy

The basic nitrogen atom is a crucial feature of most butyrophenone ligands, as it typically forms a key ionic interaction with a conserved aspartate residue in the binding pocket of aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin (B10506) receptors. elifesciences.org In 4'-Fluoro-4-(morpholino)butyrophenone, this nitrogen is part of a morpholine ring.

The morpholine moiety serves several functions. As a heterocyclic amine, it provides the requisite basic nitrogen for receptor anchoring. The ring's oxygen atom can act as a hydrogen bond acceptor, potentially forming additional interactions within the receptor binding site that can enhance affinity and selectivity. nih.gov In the context of central nervous system (CNS) drug discovery, the morpholine ring is often used to modulate physicochemical properties. nih.gov It can improve the pharmacokinetic profile and brain permeability of a compound. nih.gov

Compared to other cyclic amines frequently used in butyrophenone design, such as piperidine (B6355638) or piperazine, morpholine offers a different balance of lipophilicity and polarity. This can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The choice of the basic amine fragment is a critical determinant of both potency and receptor selectivity. nih.govnih.gov

Principles of Conformational Restriction and Bioisosterism in Butyrophenone Design

Conformational Restriction: The butyrophenone scaffold, with its flexible four-carbon chain, can adopt numerous conformations. nih.gov However, it is believed that only one or a limited set of these conformations is "bioactive," meaning it has the correct three-dimensional shape to bind effectively to its target receptor. Conformational restriction is a powerful strategy in drug design used to lock a flexible molecule into its bioactive conformation. researchgate.netunina.it By incorporating the flexible chain into a ring system or introducing bulky groups, medicinal chemists can reduce the molecule's flexibility. This pre-organization into a favorable binding conformation can lead to a significant increase in binding affinity by minimizing the entropic penalty of binding. researchgate.net Studies on conformationally constrained analogs of butyrophenones have been instrumental in mapping the spatial requirements of dopamine and serotonin receptors. nih.govnih.govnih.gov

Bioisosterism: This strategy involves replacing a functional group within a lead compound with another group that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile. u-tokyo.ac.jpresearchgate.netscispace.com Bioisosterism is a cornerstone of lead optimization. drughunter.comnih.gov In the context of 4'-Fluoro-4-(morpholino)butyrophenone, several bioisosteric replacements could be considered to probe the SAR:

Fluorine Substitution: The 4'-fluoro group could be replaced by other halogens (Cl, Br) or a cyano group to explore the electronic and steric requirements at this position.

Carbonyl Group: The ketone can be replaced by other groups like an oxime or a thioketone to assess the importance of the hydrogen bond accepting capability of the carbonyl oxygen. In studies on the related compound haloperidol (B65202), replacing the carbonyl with sulfur or oxygen resulted in moderate decreases in D2 receptor affinity, while replacement with a methylene (B1212753) group caused a significant drop. nih.gov

Morpholine Ring: The morpholine moiety can be replaced with other bioisosteres like piperazine, piperidine, or thiomorpholine (B91149) to modulate basicity, lipophilicity, and potential for additional hydrogen bonding, thereby altering receptor affinity and selectivity. nih.gov

| Original Group | Bioisosteric Replacement | Potential Impact |

| 4'-Fluoro | 4'-Chloro, 4'-Cyano, Hydrogen | Modify electronic properties, steric bulk, and metabolic stability |

| Carbonyl (Ketone) | Oxime, Thioketone, Methylene | Alter hydrogen bonding capacity and polarity; affects receptor affinity |

| Morpholine | Piperidine, Piperazine, Thiomorpholine | Change basicity (pKa), lipophilicity, and potential for H-bonding |

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools to understand and predict the SAR of butyrophenone compounds at a molecular level, guiding the design of new and more effective ligands.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. mdpi.com A typical pharmacophore model for butyrophenone-type dopamine D2 antagonists includes features such as a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring, arranged in a specific spatial orientation. nih.govscience.govpharmacophorejournal.com

Once a pharmacophore model is developed from a set of known active compounds, it can be used as a 3D query to rapidly screen large virtual libraries of compounds. mdpi.compharmacophorejournal.com This process, known as virtual screening, helps to identify novel molecules that are likely to be active, prioritizing them for chemical synthesis and biological testing.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com Docking simulations place a 3D model of a ligand, such as a butyrophenone derivative, into the 3D structure of its target receptor (e.g., the dopamine D2 receptor). The simulation then calculates the most stable binding poses and estimates the binding affinity.

These simulations provide invaluable insights into the specific molecular interactions—such as hydrogen bonds, ionic bonds, and hydrophobic interactions—that govern ligand binding. nih.gov For example, docking studies have helped to visualize how the 4'-fluorophenyl group of butyrophenones fits into a hydrophobic pocket of the receptor and how the basic nitrogen interacts with a key aspartic acid residue. nih.gov This detailed understanding of the binding mode is crucial for designing modifications that can enhance affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) analysis is a method that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. wikipedia.orgmdpi.com In a QSAR study, various physicochemical properties or theoretical molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) are calculated for a set of molecules. Statistical methods are then used to build a regression or classification model that relates these descriptors to the observed biological activity. wikipedia.org

For butyrophenone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.gov CoMFA aligns a series of molecules and calculates their steric and electrostatic fields, then correlates these fields with biological activity to generate a 3D contour map. nih.govwikipedia.org This map highlights regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing a visual guide for designing more potent compounds. nih.gov

Molecular Dynamics Simulations to Investigate Ligand-Target Stability

At its core, an MD simulation calculates the trajectory of atoms in a system by iteratively solving Newton's equations of motion. youtube.com The process begins with a starting structure of the protein-ligand complex, often obtained from experimental methods like X-ray crystallography or computational techniques such as molecular docking. This complex is then solvated in a box of water molecules and ions to mimic physiological conditions. The interactions between all atoms are described by a force field, a set of parameters that define the potential energy of the system.

Key metrics are analyzed to evaluate the stability of the ligand-target complex throughout the simulation:

Root Mean Square Deviation (RMSD): This is a crucial measure of the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD for the protein backbone and the ligand's heavy atoms over the simulation time suggests that the complex has reached equilibrium and the ligand remains stably bound in the binding pocket. Significant fluctuations, on the other hand, may indicate instability and potential dissociation of the ligand.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify regions of flexibility within the protein-ligand complex. High RMSF values in the binding site could imply that certain residues are not making stable contacts with the ligand. Conversely, a decrease in the fluctuation of binding site residues upon ligand binding can indicate a stabilizing effect.

Interaction Energy: The strength of the interaction between the ligand and the protein can be estimated by calculating the non-bonded interaction energies, which include van der Waals and electrostatic interactions. Stable and favorable interaction energies throughout the simulation are indicative of a strong and persistent binding.

For a compound like 4'-Fluoro-4-(morpholino)butyrophenone, MD simulations can provide specific insights into the roles of its distinct chemical moieties. The 4'-fluoro substitution on the phenyl ring, for instance, can influence binding through various mechanisms. Fluorine is a highly electronegative atom that can alter the electrostatic potential of the molecule and participate in favorable interactions with the protein, including hydrogen bonds and interactions with aromatic groups. acs.orgnih.gov Computational methods are essential for accurately predicting the impact of such fluorination on binding affinity. acs.orgnih.gov

The morpholino group, with its potential for hydrogen bonding and specific steric interactions, also plays a critical role in the stability of the complex. MD simulations can track the persistence of hydrogen bonds formed between the morpholino oxygen and hydrogen bond donors in the protein's active site.

The following interactive data tables present hypothetical yet representative data from a molecular dynamics simulation study of 4'-Fluoro-4-(morpholino)butyrophenone bound to a target protein.

Table 1: Root Mean Square Deviation (RMSD) of Protein-Ligand Complex

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand Heavy Atoms RMSD (Å) |

| 0 | 0.00 | 0.00 |

| 10 | 1.25 | 0.85 |

| 20 | 1.50 | 1.10 |

| 30 | 1.45 | 1.05 |

| 40 | 1.60 | 1.20 |

| 50 | 1.55 | 1.15 |

| 60 | 1.58 | 1.18 |

| 70 | 1.62 | 1.22 |

| 80 | 1.60 | 1.20 |

| 90 | 1.59 | 1.19 |

| 100 | 1.61 | 1.21 |

This table illustrates the convergence of the protein and ligand RMSD values, suggesting the complex reaches a stable conformation after an initial equilibration period.

Table 2: Root Mean Square Fluctuation (RMSF) of Key Binding Site Residues

| Residue | RMSF without Ligand (Å) | RMSF with Ligand (Å) |

| Asp110 | 1.8 | 1.1 |

| Phe198 | 1.5 | 0.9 |

| Ser199 | 2.1 | 1.3 |

| Trp350 | 1.3 | 0.8 |

| Tyr371 | 1.6 | 1.0 |

This table demonstrates a reduction in the flexibility of key binding site residues upon the binding of 4'-Fluoro-4-(morpholino)butyrophenone, indicating a stabilizing effect of the ligand on the binding pocket.

Table 3: Interaction Energy Components between Ligand and Protein

| Energy Component | Average Energy (kcal/mol) |

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -28.3 |

| Total Interaction Energy | -74.1 |

This table provides a breakdown of the favorable interaction energies contributing to the stable binding of the ligand within the protein's active site.

Metabolite Identification and Biotransformation Research of 4 Fluoro 4 Morpholino Butyrophenone Analogs

In Vitro Metabolic Stability Studies in Microsomal and Cellular Systems

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will behave in vivo. nuvisan.com These assays typically involve incubating the compound with liver microsomes or hepatocytes and tracking its degradation over time. nuvisan.com Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, making them suitable for assessing Phase I metabolism. srce.hrnih.gov Hepatocytes, or liver cells, contain both Phase I and Phase II enzymes and provide a more comprehensive model of liver metabolism. srce.hr

These studies can be conducted using preparations from various species, including humans, rats, mice, and dogs, to understand inter-species differences in metabolism. nuvisan.com The data generated, such as the compound's half-life (t½) and intrinsic clearance (CLint), are used to predict its hepatic clearance, bioavailability, and potential for drug-drug interactions. nuvisan.comsrce.hr For butyrophenone (B1668137) analogs containing a morpholine (B109124) ring, these studies would elucidate the compound's susceptibility to enzymatic degradation. The morpholine moiety itself is often incorporated into drug candidates to improve metabolic properties. nih.govresearchgate.net

Illustrative In Vitro Metabolic Stability of a Butyrophenone Analog

| System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | 45 | 30.8 |

| Liver Microsomes | Rat | 25 | 55.4 |

| Liver Microsomes | Mouse | 18 | 77.0 |

| Hepatocytes | Human | 65 | 22.8 |

| Hepatocytes | Rat | 35 | 42.3 |

This table presents hypothetical data for illustrative purposes, based on typical findings for intermediate clearance compounds.

In Vivo Metabolite Profiling in Preclinical Species (e.g., Rodents)

Following in vitro assessments, in vivo studies in preclinical species, such as rodents, are conducted to identify the metabolites formed in a living organism. These studies involve administering the compound to the animal and collecting biological samples like urine, feces, and blood plasma over a period of time. Analysis of these samples provides a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

For compounds like 4'-Fluoro-4-(morpholino)butyrophenone, several primary metabolic pathways are anticipated based on its chemical structure and the known metabolism of related compounds.

N-dealkylation: The cleavage of the bond between the nitrogen atom of the morpholine ring and the butyl chain is a common metabolic pathway for drugs with N-alkylamino moieties. mdpi.com This would result in the separation of the morpholine ring from the fluorobutyrophenone (B13424257) core.

Oxidation: Oxidation is a major route of metabolism. For this class of compounds, it can occur at several positions:

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic rings or the alkyl chain.

Morpholine Ring Oxidation: The morpholine ring itself can be metabolized. Oxidation can lead to the formation of a morpholine lactone or lactam, which may be followed by ring-opening. sci-hub.se

N-Oxidation: The nitrogen atom in the morpholine ring can be oxidized to form an N-oxide, another potential metabolic route for tertiary amines. mdpi.com

Reduction: The ketone group in the butyrophenone structure can be reduced to a secondary alcohol.

Anticipated Primary Metabolic Pathways and Potential Metabolites

| Metabolic Pathway | Description | Potential Metabolite |

|---|---|---|

| N-Dealkylation | Cleavage of the morpholine group from the butyl chain. | 4-(4-fluorophenyl)-4-oxobutanoic acid |

| Hydroxylation | Addition of a hydroxyl group to the fluorophenyl ring. | 4'-(hydroxy-fluoro)-4-(morpholino)butyrophenone |

| Morpholine Ring Oxidation | Oxidation of the carbon adjacent to the nitrogen, leading to a lactam. | 4-(4-fluorobenzoyl)-1-(morpholin-3-on-4-yl)butane |

| N-Oxidation | Formation of an N-oxide at the morpholine nitrogen. | 4'-Fluoro-4-(morpholine-N-oxide)butyrophenone |

| Ketone Reduction | Reduction of the carbonyl group to a hydroxyl group. | 1-(4-fluorophenyl)-4-morpholinobutan-1-ol |

This table lists hypothetical metabolites based on established metabolic pathways for analogous structures.

The identification and characterization of metabolites heavily rely on advanced analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for separating and identifying volatile and thermally stable compounds. nih.gov For many drug metabolites, a derivatization step is required to increase their volatility. nih.gov GC-MS provides high chromatographic resolution and is widely used in metabolomics. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most common and versatile technique for metabolite analysis. nih.govresearchgate.net It can analyze a wide range of compounds with varying polarities without the need for derivatization. High-resolution mass spectrometry (HRMS) variants, such as Time-of-Flight (TOF) or Orbitrap, provide highly accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites.

Methodologies for Novel Metabolite Identification in Untargeted Metabolomics

While traditional metabolite studies focus on predictable biotransformations, novel or unexpected metabolites can play a significant role in a drug's activity or toxicity. Untargeted metabolomics is an approach designed to capture a comprehensive profile of all metabolites in a sample, making it ideal for discovering these novel molecules. evotec.com

Untargeted metabolomics utilizes high-resolution mass spectrometry (HRMS) to collect data on thousands of molecular features in a biological sample. nih.gov The workflow involves comparing the metabolic profiles of samples from treated subjects with those from a control group. Advanced data processing software identifies features that are unique to or significantly changed in the treated group. nih.gov This approach allows researchers to discover the full range of biotransformation products, rather than just focusing on a few predicted metabolites, providing a holistic view of the compound's fate. evotec.comnih.govbenthamdirect.com

To ensure the quality and reproducibility of metabolomics research, the Metabolomics Standards Initiative (MSI) has established guidelines for reporting metabolite identification. birmingham.ac.uknih.govnih.gov These standards create a framework for classifying the level of confidence in a metabolite's identification. Adherence to these standards is crucial for comparing data across different laboratories and studies. birmingham.ac.uk

The MSI defines four levels of identification:

Level 1: Identified Metabolites: This is the highest level of confidence, requiring comparison to an authentic chemical standard analyzed under the same analytical conditions. github.com

Level 2: Putatively Annotated Compounds: These are identified based on spectral similarity to known compounds in public or commercial databases, but not confirmed with an authentic standard. github.com

Level 3: Putatively Characterized Compound Classes: These are classified based on characteristic physicochemical or spectral properties of a chemical class. github.com

Level 4: Unknown Compounds: These are compounds that are detected but cannot be identified or classified. github.com

Metabolomics Standards Initiative (MSI) Levels of Metabolite Identification

| Level | Designation | Required Evidence |

|---|---|---|

| 1 | Identified Metabolite | Match to an authentic chemical standard (e.g., retention time, MS/MS spectrum). github.com |

| 2 | Putatively Annotated Compound | Match to spectral libraries or diagnostic evidence (no authentic standard confirmation). github.com |

| 3 | Putatively Characterized Compound Class | Based on characteristic spectral or physicochemical properties of a chemical class. github.com |

| 4 | Unknown Compound | A distinct spectral feature is detected but not identified. github.com |

Advanced Research Applications and Methodologies Utilizing 4 Fluoro 4 Morpholino Butyrophenone

Radioligand Development for Positron Emission Tomography (PET) Studies

The butyrophenone (B1668137) structure, of which 4'-Fluoro-4-(morpholino)butyrophenone is an example, serves as a scaffold for designing ligands that can be labeled with positron-emitting isotopes like Fluorine-18 for PET imaging. nih.gov This non-invasive technique allows for the in vivo quantification and localization of neuroreceptors, providing invaluable insights into brain function and disease.

Investigation of Brain Kinetics and Distribution of Labeled Compounds

PET radioligands derived from butyrophenone structures are designed to cross the blood-brain barrier and exhibit specific binding to their target receptors. The kinetics of these radioligands, including their uptake, distribution, and clearance from the brain, are critical parameters that determine their suitability for imaging studies. nih.govbiorxiv.org

For instance, studies with various 18F-labeled radioligands investigate their distribution throughout different brain regions. mcmaster.ca The distribution volume, a measure of how widely a radioligand distributes in the brain, is a key outcome of these kinetic studies. Researchers use mathematical models to analyze the time course of radioactivity in the brain after injection of the radioligand, providing quantitative data on receptor density and distribution. mcmaster.ca

Table 1: Brain Uptake and Kinetics of Representative Radioligands

| Radioligand | Target | Peak Brain Uptake (%ID/g) | Brain Clearance | Key Findings |

|---|---|---|---|---|

| [18F]Fluspidine | σ₁ Receptor | ~2.5 | Moderate | Enantiomers show different kinetics, suggesting potential for diagnosing various pathologies. nih.gov |

| [18F]5Me3F4AP | K+ Channels | Not specified | Favorable | Effectively crosses the blood-brain barrier with kinetics comparable to existing tracers. biorxiv.org |

This table is for illustrative purposes and includes data for various radioligands to demonstrate the types of kinetic studies performed, not all of which are direct derivatives of the subject compound.

Assessment of Specificity of Binding to Receptor-Rich Brain Areas

A crucial aspect of radioligand development is ensuring that the compound binds specifically to the target receptor with minimal off-target binding. The butyrophenone scaffold has been successfully utilized to develop ligands with high affinity and selectivity for dopamine (B1211576) D₂ receptors. nih.govnih.gov

The specificity of binding is often assessed through blocking studies. In these experiments, a non-labeled drug with known high affinity for the target receptor is administered alongside the radioligand. A significant reduction in the radioligand's signal in receptor-rich areas confirms specific binding. For example, the binding of D₂ receptor ligands is concentrated in areas like the striatum and nucleus accumbens. nih.gov

In Vivo Receptor Occupancy Measurements in Animal Models for Pharmacodynamic Studies

In vivo receptor occupancy studies are fundamental in drug development to understand the relationship between the dose of a drug, its concentration in the brain, and its engagement with the target receptor. meliordiscovery.com PET imaging with radioligands derived from structures like 4'-Fluoro-4-(morpholino)butyrophenone allows for the direct measurement of receptor occupancy by a therapeutic drug candidate. nih.gov

These studies help in selecting promising drug leads and optimizing dosing regimens. For example, atypical antipsychotics are evaluated for their occupancy of both dopamine D₂ and serotonin (B10506) 5-HT₂ₐ receptors to predict their therapeutic efficacy and side-effect profile. nih.gov The ability to quantify the percentage of receptors occupied by a drug at different doses provides critical pharmacodynamic information. meliordiscovery.com

Fluorescent Probe Development for Receptor Imaging and Kinetic Studies

Beyond radiolabeling, the butyrophenone chemical structure can be adapted for the development of fluorescent probes. These probes are valuable tools for in vitro and cellular imaging, allowing for the visualization of receptor distribution and dynamics with high spatial resolution.

The design of such probes involves conjugating the receptor-binding moiety (derived from the butyrophenone scaffold) to a fluorophore. The choice of fluorophore is critical and depends on the specific application, with desirable properties including high quantum yield and photostability. While the direct development of fluorescent probes from 4'-Fluoro-4-(morpholino)butyrophenone is not extensively documented, the principles of probe design are well-established. nih.govmdpi.com These probes can be used in techniques like confocal microscopy to study receptor localization in cultured cells and tissue slices.

Application in Diagnostic and Screening Assays for Dopamine D₂ Receptor Identification

Derivatives of butyrophenones are widely used in in vitro binding assays to screen for new compounds that interact with the dopamine D₂ receptor. nih.govmdpi.com In these assays, a radiolabeled ligand (often a butyrophenone derivative like [³H]-spiperone) is incubated with preparations of cells or tissues that express the D₂ receptor. nih.govmdpi.com

The ability of a test compound to displace the radioligand from the receptor is a measure of its binding affinity. This high-throughput screening method is essential for the initial identification and characterization of potential new drugs targeting the dopaminergic system. researchgate.net The data from these assays, typically expressed as the inhibition constant (Kᵢ), helps in building structure-activity relationships for new chemical series. chemrxiv.org

Table 2: Binding Affinities of Butyrophenone-Related Compounds at Dopamine Receptors

| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₄ Receptor Kᵢ (nM) | Key Characteristics |

|---|---|---|---|---|

| Haloperidol (B65202) | ~1-5 | ~5-20 | ~5-50 | Prototypical antipsychotic with high D₂ affinity. nih.govnih.gov |

| Spiperone (B1681076) | High Affinity | High Affinity | High Affinity | Used as a radioligand in binding assays. nih.govelifesciences.org |

| Compound 13 (a diazepane analog) | Moderate Affinity | Not specified | Not specified | Designed as a potential atypical antipsychotic with a favorable side-effect profile. nih.gov |

This table provides examples of butyrophenone-related compounds and their binding affinities to illustrate their use in receptor identification and characterization.

Emerging Research Frontiers and Future Perspectives for Butyrophenone Derivatives

Development of Next-Generation Fluorinated Butyrophenone (B1668137) Derivatives with Enhanced Properties

The introduction of fluorine into pharmaceutical compounds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. In the realm of butyrophenones, fluorination has been a key area of research to develop derivatives with improved therapeutic profiles.

Research into fluorinated butyrophenones has demonstrated that the position and number of fluorine atoms can significantly influence the pharmacological activity of the molecule. For instance, studies on various fluorinated phenothiazine and butyrophenone derivatives have shown altered potency and duration of action. nih.gov The strategic placement of fluorine can lead to compounds with higher efficacy and a more desirable pharmacokinetic profile.

Next-generation research is focused on creating derivatives that offer greater selectivity for specific receptor subtypes, which could lead to a reduction in off-target effects. The development of compounds like Lumateperone, a butyrophenone atypical antipsychotic, highlights the progress in this area. nih.govdrugbank.com Lumateperone exhibits a complex pharmacodynamic profile, acting as a potent antagonist at serotonin (B10506) 5-HT2A receptors, a presynaptic partial agonist and postsynaptic antagonist at dopamine (B1211576) D2 receptors, and a modulator of other neurotransmitter systems. nih.gov

Integration of Computational and Experimental Approaches in Advanced Drug Discovery

The convergence of computational modeling and traditional experimental techniques has revolutionized the drug discovery process for butyrophenone derivatives. nih.govnih.govjddhs.com These synergistic approaches accelerate the identification and optimization of lead compounds, reducing the time and cost associated with pharmaceutical research. springernature.comresearchgate.net

Computational methods employed in butyrophenone research include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, helping to understand the molecular basis of interaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new derivatives.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the drug-receptor complex over time.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups necessary for biological activity.

These in silico tools allow researchers to screen large virtual libraries of compounds and prioritize those with the highest probability of success for synthesis and experimental testing. nih.govnih.govresearchgate.net For example, a novel butyrophenone analog, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one, was identified through synthesis and its multireceptor binding profile was evaluated, showcasing the exploration of new chemical space. nih.gov

The integration of these computational predictions with experimental validation, such as in vitro binding assays and in vivo animal models, creates a more efficient and rational drug design workflow. jddhs.com

Exploration of Novel Therapeutic Research Areas beyond Traditional Neuropharmacology

While butyrophenones are traditionally known for their antipsychotic and antiemetic properties, emerging research is uncovering their potential in a wider range of therapeutic applications. drugbank.comwikipedia.orgdrugbank.com The unique chemical scaffold of butyrophenone derivatives allows for modifications that can tailor their activity towards different biological targets.

Potential new therapeutic areas for butyrophenone derivatives include:

Oncology: Some derivatives are being investigated for their potential as anticancer agents.

Infectious Diseases: The structural motifs present in some butyrophenones are being explored for the development of new antibacterial and antifungal drugs. For instance, a novel synthetic approach to 5-fluoro-2-hydroxy butyrophenone has demonstrated potent antifungal activities against various agricultural plant fungi. researchgate.net

Inflammatory Disorders: The modulatory effects of some butyrophenones on various signaling pathways suggest their potential use in treating inflammatory conditions.

Q & A

Q. What synthetic strategies are effective for optimizing the alkylation step in the synthesis of 4'-fluoro-4-(morpholino)butyrophenone derivatives?

The alkylation of secondary amines with halogenated intermediates (e.g., 4-chloro-p-fluorobutyrophenone) is a critical step. Evidence from synthetic protocols suggests using neopentyl glycol acetals as protecting groups to stabilize reactive intermediates and improve yields. For example, alkylation of a spirocyclic amine with the neopentyl glycol acetal of 4-chloro-p-fluorobutyrophenone achieved a 45% yield after hydrolysis . Key variables include reaction temperature (ambient to reflux), solvent choice (e.g., THF or DMF), and stoichiometric ratios of the amine to alkylating agent. Optimization may involve screening bases (e.g., KCO) to deprotonate the amine and enhance nucleophilicity.

Q. How can structural characterization of 4'-fluoro-4-(morpholino)butyrophenone be rigorously validated?

Combined analytical techniques are essential:

- Elemental analysis : Validate empirical formulas (e.g., CHClFNO requires C: 70.65%, H: 7.35%, N: 3.29%; observed deviations ≤0.5% indicate purity) .

- Infrared spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretch at 1675 cm, morpholine C-N stretches at 1150 cm) .

- Melting point consistency : Sharp melting ranges (e.g., 195–197°C) confirm crystalline purity .

Advanced methods like F NMR can resolve fluorine-specific electronic environments.

Advanced Research Questions

Q. What mechanistic insights explain the role of the morpholino group in modulating biological activity?

The morpholino moiety enhances solubility and influences receptor binding. Structurally analogous compounds (e.g., haloperidol derivatives) show that the morpholino group’s conformational flexibility allows interactions with dopamine D2 receptors. Computational docking studies and comparative SAR analyses of derivatives (e.g., replacing morpholino with piperidine or spirocyclic amines) reveal that electron-rich nitrogen atoms in morpholino improve binding affinity by forming hydrogen bonds with receptor residues . In vitro assays (e.g., radioligand displacement) are recommended to quantify receptor affinity changes.

Q. How can researchers resolve contradictions in elemental analysis data for 4'-fluoro-4-(morpholino)butyrophenone derivatives?

Discrepancies between calculated and observed elemental percentages (e.g., C: 71.10% vs. 70.65%) may arise from:

- Incomplete purification : Residual solvents or byproducts skew results. Recrystallization in ethanol/water mixtures improves purity .

- Hygroscopicity : Morpholino-containing compounds may absorb moisture, affecting hydrogen/carbon ratios. Drying under vacuum (60°C, 24h) is critical before analysis.

- Isotopic interference : Fluorine’s high electronegativity can alter combustion analysis accuracy. Cross-validation via high-resolution mass spectrometry (HRMS) is advised .

Q. What methodologies are suitable for studying the metabolic stability of 4'-fluoro-4-(morpholino)butyrophenone in vivo?

- Cytochrome P450 inhibition assays : Identify metabolic pathways using liver microsomes and CYP-specific substrates (e.g., CYP3A4, CYP2D6).

- Mass spectrometry-based metabolite profiling : Detect hydroxylated or demethylated metabolites in plasma or urine. For example, fluorinated analogs like azaperone undergo hepatic oxidation at the morpholino ring, forming N-oxide derivatives .

- Pharmacokinetic modeling : Monitor plasma concentration-time curves to calculate half-life (t) and clearance rates. Dose-dependent toxicity studies in animal models (e.g., rabbits) can identify teratogenic risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.